

Application Note: High-Resolution NMR Characterization of N-Heptyloctan-1-amine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *N-(N-HEPTYL)-N-OCTYLAMINE*

CAS No.: 26627-77-0

Cat. No.: B1601023

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Abstract

This application note details the structural characterization of **N-(N-heptyl)-N-octylamine** (CAS: 26627-77-0), an asymmetric secondary amine commonly utilized as a surfactant intermediate and corrosion inhibitor. Characterizing this molecule presents a specific spectroscopic challenge: distinguishing the heptyl (

) and octyl (

) alkyl chains, which possess nearly identical magnetic environments near the nitrogen center. This guide provides a robust protocol for ¹H and ¹³C NMR acquisition, emphasizing pH control during sample preparation to prevent ammonium salt formation, which drastically alters chemical shifts.

Introduction & Chemical Context

N-heptyloctan-1-amine (

) consists of a secondary nitrogen center flanked by two aliphatic chains differing by only one methylene unit.

- Molecular Weight: 227.43 g/mol
- Key Structural Features:

- Asymmetry:

vs.

chain.
- Reactive Center: The secondary amine () is susceptible to protonation and hydrogen bonding.

The Analytical Challenge

In standard ^1H NMR, the signals for the heptyl and octyl chains overlap extensively. The

α -methylene protons (adjacent to Nitrogen) appear at identical chemical shifts for both chains. Successful characterization relies on precise integration of the bulk methylene envelope and ^{13}C carbon counting rather than resolving individual chain signals.

Experimental Protocol

Reagents and Equipment

- Solvent: Chloroform- d (, 99.8% D) with 0.03% v/v TMS.
- Additive: Deuterium Oxide () for exchange experiments.
- Neutralizing Agent: Solid Potassium Carbonate () or Basic Alumina.
- Instrument: 400 MHz NMR Spectrometer (or higher) equipped with a 5mm probe.

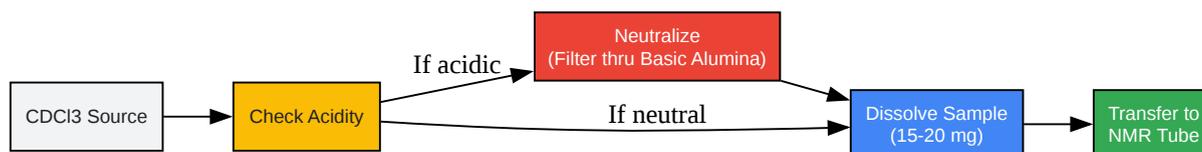
Sample Preparation (Critical Step)

Expert Insight: Secondary amines in

often show broadened or downfield-shifted peaks due to trace acidity in the solvent (forming

) or aggregation. To ensure sharp peaks and reproducible shifts (Free Base form), the solvent must be neutralized.

Workflow Diagram:



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Figure 1: Sample preparation workflow ensuring the amine remains in the free-base form.

Acquisition Parameters

Parameter	¹ H NMR Setting	¹³ C NMR Setting	Rationale
Pulse Angle			Maximizes signal-to-noise per unit time.
Relaxation Delay (D1)	2.0 - 5.0 s	2.0 s	Ensures accurate integration of methyl/methylene ratios.
Scans (NS)	16 - 64	512 - 1024	¹³ C requires significantly more scans due to low natural abundance.
Temperature	298 K ()	298 K ()	Standard ambient temperature.

Results & Discussion

¹H NMR Characterization

The proton spectrum is dominated by the overlap of the two alkyl chains. The diagnostic signal is the

-methylene triplet at ~2.6 ppm.

Predicted ¹H NMR Data (

):

Position	Group	Shift (ppm)	Multiplicity	Integral (Ideal)	Assignment Logic
1		1.1 - 1.8	Broad Singlet	1H	Exchangeable; shift varies with conc.
2		2.58 - 2.60	Triplet (Hz)	4H	Deshielded by Nitrogen. Overlap of heads.
3		1.45 - 1.50	Multiplet	4H	Shielded from N, but distinct from bulk.
4	Bulk	1.25 - 1.35	Broad Envelope	18H	Overlapping methylenes (: 4x , : 5x).
5	Terminal	0.88	Triplet (distorted)	6H	Terminus of both chains.

Validation Check:

- Integration Ratio: The ratio of the

-methylene triplet (4H) to the terminal methyls (6H) must be exactly 1.0 : 1.5. Deviation suggests impurities or integration errors.

- Shake: Adding one drop of

to the tube and shaking will cause the peak at ~1.5 ppm (NH) to disappear, confirming the secondary amine moiety.

13C NMR Characterization

Carbon NMR provides better resolution but still suffers from overlap in the mid-chain region.

Predicted 13C NMR Data (

):

Position	Shift (ppm)	Assignment	Notes
-Carbon	50.1		Characteristic of secondary amines.
-Carbon	30.2		Distinct from bulk.
-Carbon	27.5	Bulk Chain	Likely overlapping.
-1 Carbon	22.7		Penultimate carbon.
Carbon	14.1		Terminal methyl.
Mid-Chain	29.3 - 29.7	Bulk	The chain contributes extra intensity here.

Advanced Analysis: Resolving the Asymmetry

Distinguishing the heptyl from the octyl chain is not possible via standard 1D NMR because the "extra"

in the octyl chain is buried in the bulk envelope.

Logic for Assignment: To rigorously prove the presence of two different chains, one must rely on Quantitative ^1H NMR (qNMR) integration logic:

- Calibrate the integral of the Terminal Methyls (

0.88) to exactly 6.00.

- Integrate the

-methylene (

2.60). It must equal 4.00.

- Integrate the Bulk Methylene Envelope (

1.2 - 1.5).

- For Di-octylamine (

): Expected Integral = 24H.

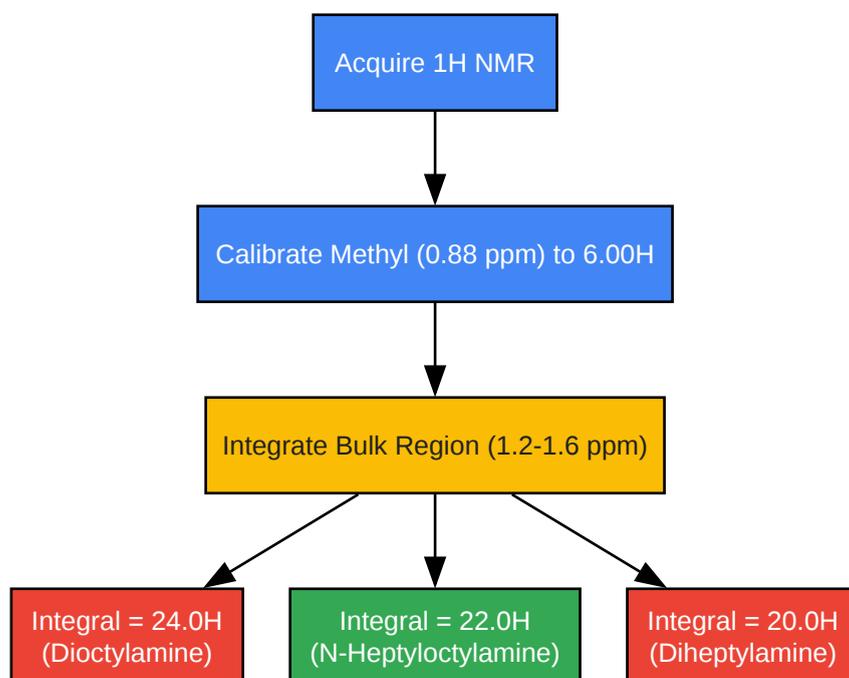
- For Di-heptylamine (

): Expected Integral = 20H.

- For N-Heptyloctylamine (

): Expected Integral = 22H.

Decision Tree for Identification:



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Figure 2: Integration logic to distinguish the asymmetric amine from symmetric analogs.

Troubleshooting & Common Pitfalls

Symptom	Cause	Solution
-CH ₂ shifted to 3.0 ppm	Protonation ()	The solvent is acidic. Filter through basic alumina or add solid to the NMR tube.
Broad Peaks	Aggregation / Exchange	Increase temperature to 313K () to break H-bonds, or dilute the sample.
Extra Peak at 1.56 ppm	Water	Common in . Do not confuse with the -proton multiplet.
Missing NH Signal	Fast Exchange	If the sample is too wet or acidic, the NH proton exchanges too fast to be seen. Dry the sample.

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